molecular formula C20H23N3O B2489199 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine CAS No. 501903-23-7

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine

Cat. No.: B2489199
CAS No.: 501903-23-7
M. Wt: 321.424
InChI Key: VUZIEEHTQRNAPC-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound is 5-(3-butan-2-yl-4-phenylmethoxyphenyl)-1H-pyrazol-3-amine . Its molecular formula is C₂₀H₂₃N₃O , with a molecular weight of 321.4 g/mol . The structure comprises a pyrazole ring substituted at position 5 with an amine group, position 3 with a 4-(benzyloxy)-3-sec-butylphenyl group, and position 1 with a hydrogen atom.

Identifier Value
IUPAC Name 5-(3-butan-2-yl-4-phenylmethoxyphenyl)-1H-pyrazol-3-amine
Molecular Formula C₂₀H₂₃N₃O
Molecular Weight 321.4 g/mol
SMILES CCC(C)C1=C(C=CC(=C1)C2=CC(=NN2)N)OCC3=CC=CC=C3
InChI InChI=1S/C20H23N3O/c1-3-14(2)17-11-16(18-12-20(21)23-22-18)9-10-19(17)24-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H3,21,22,23)

Molecular Geometry and Conformational Analysis

The pyrazole core adopts a planar structure with alternating single and double bonds. The sec-butyl group at position 3 of the phenyl ring introduces steric bulk, potentially influencing the conformation of the aromatic system. The benzyloxy substituent (OCH₂C₆H₅) at position 4 of the phenyl ring may adopt a coplanar or twisted orientation relative to the pyrazole ring, depending on intermolecular interactions.

Key geometric features include:

  • Pyrazole ring : Delocalized π-electrons across N1–C2–N3–C4–C5.
  • Phenyl substituents : Ortho-, meta-, and para-substituted positions influence ring strain and electronic effects.
  • Steric interactions : The sec-butyl group may induce non-planar conformations in the phenyl ring.

Crystallographic Studies and X-ray Diffraction Data

No direct crystallographic data for this compound is available. However, analogous pyrazole derivatives, such as 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one , exhibit:

  • Interplanar angles : ~3.31° between pyrazole and benzothiazole rings.
  • Hydrogen bonding : Carbonyl oxygen atoms acting as acceptors for C–H donors.

For this compound, potential crystal packing motifs may involve:

  • Weak C–H⋯O bonds between the benzyloxy oxygen and adjacent pyrazole or phenyl protons.
  • π-stacking interactions between aromatic rings.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
Proton Environment Expected δ (ppm) Multiplicity Assignment
Pyrazole NH 5–7 singlet Aromatic proton (1H-pyrazole)
Benzyloxy CH₂ 4.5–5.0 singlet OCH₂C₆H₅ (benzyl ether)
sec-Butyl CH(CH₃)₂ 1.2–1.5 multiplet CH(CH₃)₂ (sec-butyl)
Aromatic protons (C6H5) 7.2–7.5 multiplet Benzyloxy phenyl group
Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹) Assignment
N–H (pyrazole) 3200–3500 Stretching vibration
C–O–C (benzyloxy) 1250–1300 Asymmetric stretching
C=N (pyrazole) 1600–1650 Stretching vibration
Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 321.4 , with fragmentation patterns corresponding to:

  • Loss of benzyloxy group : m/z 321.4 → m/z 235.2 (C₁₃H₁₅N₃⁺).
  • Loss of sec-butyl group : m/z 321.4 → m/z 263.2 (C₁₄H₁₀N₃O⁺).

Tautomerism and Prototropic Equilibria

Pyrazoles undergo prototropic annular tautomerism between 1H- and 2H-pyrazole forms. For this compound, the NH group at position 5 is fixed due to substitution, limiting tautomerism to the unsubstituted N1 and N2 positions.

Tautomer Stability Factors Influencing Stability
1H-Pyrazole (N1–H) More stable Electron-withdrawing groups at C3/C5
2H-Pyrazole (N2–H) Less stable Steric hindrance from sec-butyl group

The benzyloxy and sec-butyl substituents may stabilize the 1H-tautomer via:

  • Electron donation from the benzyloxy ether to the pyrazole ring.
  • Steric protection of the N1–H proton from intermolecular interactions.

Properties

IUPAC Name

5-(3-butan-2-yl-4-phenylmethoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-14(2)17-11-16(18-12-20(21)23-22-18)9-10-19(17)24-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H3,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZIEEHTQRNAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C2=CC(=NN2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide, followed by the reaction with a phenol derivative to form the benzyloxy group.

    Introduction of the sec-butyl group: This step involves the alkylation of the phenyl ring with sec-butyl halide under basic conditions.

    Formation of the pyrazol-5-amine moiety: This involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring, followed by amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Benzyloxy Intermediate : Reacting benzyl alcohol with a halogenating agent to produce benzyl halide, followed by reaction with a phenol derivative.
  • Alkylation : Introducing the sec-butyl group via alkylation of the phenyl ring with sec-butyl halide in basic conditions.
  • Cyclization : Forming the pyrazole ring through cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by amination to introduce the amine group.

Chemistry

In synthetic chemistry, 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine serves as a building block for the development of more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and create derivatives with enhanced properties.

Biology

This compound is utilized as a probe in biological studies to investigate enzyme-substrate interactions. The presence of the benzyloxy group enhances its ability to bind to specific enzymes, facilitating research into metabolic pathways and enzyme kinetics.

Medicine

Due to its bioactive properties, this compound has potential therapeutic applications. Preliminary studies indicate its efficacy as an anti-inflammatory and anticancer agent.

Biological Evaluation

A study assessing the biological activity of various pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against certain cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Activation of intrinsic pathway

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle regulation.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the pyrazol-5-amine moiety may interact with active sites through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole-3-amine Derivatives

Pyrazole-3-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Structural and Functional Insights

Substituent Effects on Activity :

  • Electron-Withdrawing Groups (EWGs) : Compounds with chloro (e.g., 3-(3-chlorophenyl)-1H-pyrazol-5-amine) or trifluoromethyl groups (e.g., 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) exhibit enhanced enzyme inhibition due to increased electrophilicity and binding affinity .
  • Bulkier Groups : The sec-butyl and benzyloxy groups in the target compound likely improve metabolic stability and selectivity by occupying hydrophobic pockets in target proteins .

Regioisomerism and Activity Switches :

  • Swapping substituent positions (e.g., moving a pyridinyl group from meta to para) can shift activity from p38α MAP kinase inhibition to potent anticancer kinase inhibition (e.g., Src, B-Raf V600E) .

Synthetic Accessibility :

  • The target compound’s synthesis involves multi-step procedures, whereas analogs like 5-(4-methoxyphenyl)-1H-pyrazol-3-amine are synthesized via one-pot methods, improving efficiency .

Biological Activity

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine is a pyrazole-based compound with significant biological activity. Its unique structure, characterized by the presence of a benzyloxy group and a sec-butyl group, positions it as a potential candidate for various therapeutic applications. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.

Molecular Structure

The molecular formula of this compound is C20H23N3O. Its structure includes:

  • Benzyloxy Group : Enhances lipophilicity and potential receptor interactions.
  • Sec-butyl Group : Provides steric bulk, influencing binding affinity and selectivity.

Synthesis

The synthesis typically involves several steps:

  • Formation of Benzyloxy Intermediate : Reaction of benzyl alcohol with a halogenating agent.
  • Alkylation : Introduction of the sec-butyl group via alkylation of the phenyl ring.
  • Cyclization : Formation of the pyrazole ring through cyclization with hydrazine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group aids in binding to hydrophobic pockets, while the pyrazol-5-amine moiety can form hydrogen bonds with active sites on target proteins.

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit various therapeutic effects:

  • Anti-Cancer Activity : Some pyrazole derivatives have shown promise as MEK inhibitors, crucial in blocking MAPK pathways associated with tumorigenesis .
  • Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biochemical pathways relevant in various diseases.

Case Study 1: MEK Inhibition

A study involving related pyrazole compounds demonstrated significant inhibition of MEK1, with IC50 values around 91 nM for specific derivatives . This suggests that this compound could be evaluated further for similar inhibitory effects.

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on understanding how structural variations affect biological activity. For instance, modifications in the benzyloxy or sec-butyl groups can lead to enhanced potency against specific targets .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
3-[4-(benzyloxy)-3-tert-butylphenyl]-1H-pyrazol-5-amineStructureMEK inhibition
3-[4-(benzyloxy)-3-isopropylphenyl]-1H-pyrazol-5-amineStructureAnti-inflammatory
3-[4-(benzyloxy)-3-methylphenyl]-1H-pyrazol-5-amineStructureEnzyme inhibition

This table illustrates how variations in substituents affect the biological activity of pyrazole derivatives.

Q & A

Q. What are the optimized synthetic routes for 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine, and what reagents are critical for high yields?

Methodological Answer: The compound can be synthesized via multi-step processes starting from 1,5-diarylpyrazole cores. Key steps include condensation of 5-phenyl-1-pentanol derivatives with substituted aldehydes, followed by cyclization using malononitrile or 2-cyanoacetamide. For example, methoxy and fluorine analogs are introduced via nucleophilic substitution, with tert-butylphosphonic acid and copper(II) ions enhancing reaction efficiency . Critical reagents include aromatic aldehydes (e.g., 4-chlorobenzaldehyde) and cyclizing agents like phosphorous oxychloride at 120°C .

Q. Which analytical techniques are most reliable for structural characterization of this pyrazole derivative?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related pyrazole compounds (e.g., bond angles and torsion angles validated at 173 K with R factor <0.05) . Complementary techniques include IR spectroscopy for functional group analysis (e.g., NH stretching at ~3400 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions, particularly the sec-butyl and benzyloxy groups .

Q. How are preliminary biological activities screened for this compound?

Methodological Answer: Initial screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using agar dilution methods. For anticancer activity, MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 10–100 µM are standard. Dose-response curves and IC₅₀ values are calculated to prioritize compounds for further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the biological activity of this compound?

Methodological Answer: SAR analysis focuses on the pyrazole core and substituents. The benzyloxy group enhances lipophilicity, improving membrane permeability, while the sec-butyl chain may sterically hinder off-target interactions. Systematic substitution of the phenyl ring (e.g., introducing electron-withdrawing groups like fluorine) and pyrazole N-alkylation can modulate binding affinity to enzymes like carbonic anhydrase . Comparative studies with analogs (e.g., methoxy vs. trifluoromethyl derivatives) are critical .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To resolve discrepancies:

  • Replicate experiments under standardized conditions (e.g., 48-hour incubation, 5% CO₂).
  • Use orthogonal assays (e.g., Western blotting alongside MTT for apoptosis markers).
  • Perform meta-analysis of published data to identify trends, such as higher potency in Gram-positive vs. Gram-negative bacteria .

Q. What computational strategies improve the design of derivatives with enhanced target binding?

Methodological Answer: Quantum mechanical calculations (e.g., DFT for electron density mapping) and molecular docking (AutoDock Vina, Schrödinger Suite) predict interactions with targets like kinase domains. For instance, the pyrazole amine forms hydrogen bonds with Asp86 in EGFR. Machine learning models trained on PubChem bioactivity data (e.g., IC₅₀ values) can prioritize synthetic targets .

Q. What formulation strategies mitigate solubility and stability challenges during in vivo studies?

Methodological Answer:

  • Use co-solvents (e.g., DMSO:PEG 400, 1:9 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Stability is improved by replacing benzyloxy with acetyl-protected groups, reducing oxidative degradation.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify optimal storage conditions .

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